1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea
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Overview
Description
1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 4-nitrophenyl group and the thiadiazole ring in its structure contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate to form 4-(4-nitrophenyl)thiosemicarbazide. This intermediate then undergoes a cyclization reaction with an appropriate reagent to form the 1,3,4-thiadiazole ring . The final step involves the reaction of the thiadiazole derivative with phenyl isocyanate to form the desired compound .
Chemical Reactions Analysis
1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrazine hydrate, phenyl isocyanate, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of new chemotherapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The thiadiazole ring can also interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
1-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea is unique due to the presence of both the nitrophenyl group and the thiadiazole ring in its structure. Similar compounds include:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to variations in their biological activities.
4-Nitrophenyl derivatives: These compounds contain the nitrophenyl group but lack the thiadiazole ring, resulting in different chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S/c21-14(16-11-4-2-1-3-5-11)17-15-19-18-13(24-15)10-6-8-12(9-7-10)20(22)23/h1-9H,(H2,16,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZPBWVDULCRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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